molecular formula C27H28N2O4S B12145250 N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

Cat. No.: B12145250
M. Wt: 476.6 g/mol
InChI Key: ZKKBLAFYVUNCGJ-UHFFFAOYSA-N
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Description

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a complex organic compound characterized by its unique thiazole ring structure and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline typically involves the condensation of 3,4-dimethoxyphenethylamine with 4-methoxybenzaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is unique due to its specific thiazole ring structure and the presence of multiple methoxy groups

Properties

Molecular Formula

C27H28N2O4S

Molecular Weight

476.6 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-bis(4-methoxyphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C27H28N2O4S/c1-30-22-10-6-20(7-11-22)24-18-34-27(28-21-8-12-23(31-2)13-9-21)29(24)16-15-19-5-14-25(32-3)26(17-19)33-4/h5-14,17-18H,15-16H2,1-4H3

InChI Key

ZKKBLAFYVUNCGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)OC)N2CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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